Benzoic acid;5-(bromomethyl)benzene-1,3-diol
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Overview
Description
Benzoic acid;5-(bromomethyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with a bromomethyl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;5-(bromomethyl)benzene-1,3-diol typically involves the bromination of 3,5-dibenzyloxybenzyl alcohol. This process can be carried out using N-bromosuccinimide (NBS) as the brominating agent under free radical conditions . The reaction is initiated by the formation of a bromine radical, which then abstracts a hydrogen atom from the benzylic position, leading to the formation of the bromomethyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;5-(bromomethyl)benzene-1,3-diol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in basic conditions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or water (H2O) under appropriate conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid;5-(bromomethyl)benzene-1,3-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid;5-(bromomethyl)benzene-1,3-diol involves its ability to participate in various chemical reactions due to the presence of the bromomethyl and hydroxyl groups. The bromomethyl group can undergo nucleophilic substitution, while the hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules . These properties make it a versatile compound in both chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromobenzoic acid: Similar structure but lacks the hydroxyl groups.
5-Methylbenzene-1,3-diol (Orcinol): Similar structure but has a methyl group instead of a bromomethyl group.
Uniqueness
Benzoic acid;5-(bromomethyl)benzene-1,3-diol is unique due to the presence of both bromomethyl and hydroxyl groups on the benzene ring. This combination of functional groups allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds .
Properties
CAS No. |
104311-40-2 |
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Molecular Formula |
C21H19BrO6 |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
benzoic acid;5-(bromomethyl)benzene-1,3-diol |
InChI |
InChI=1S/C7H7BrO2.2C7H6O2/c8-4-5-1-6(9)3-7(10)2-5;2*8-7(9)6-4-2-1-3-5-6/h1-3,9-10H,4H2;2*1-5H,(H,8,9) |
InChI Key |
CKAMNAZBMZNKKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=C(C=C(C=C1O)O)CBr |
Origin of Product |
United States |
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